

Spectroscopic Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methylquinolin-2-ol**

Cat. No.: **B3022732**

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **4-methylquinolin-2-ol** (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril), a quinolinone derivative of significant interest in medicinal chemistry and materials science.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to 4-Methylquinolin-2-ol

4-Methylquinolin-2-ol, with the chemical formula $C_{10}H_9NO$, is a heterocyclic compound belonging to the quinolinone family.^[2] These compounds are recognized for their diverse biological activities and photophysical properties.^{[1][3]} The structural characterization of **4-methylquinolin-2-ol** is fundamental to understanding its reactivity, and spectroscopic techniques are the cornerstone of this elucidation. It's important to note that **4-methylquinolin-2-ol** exists in tautomeric forms, predominantly as 4-methylquinolin-2(1H)-one.^{[2][4]} This keto-enol tautomerism significantly influences its spectroscopic signature.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **4-methylquinolin-2-ol**, both 1H and ^{13}C NMR provide critical insights into its structure.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

- **Sample Preparation:** A solution of **4-methylquinolin-2-ol** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.^{[5][6]} The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.^[7]
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[8]
- **Data Acquisition:** The ¹H NMR spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.^[9] Standard acquisition parameters are used, and the data is processed with appropriate software.

The following table summarizes the expected proton NMR chemical shifts for **4-methylquinolin-2-ol**, primarily in its 4-methylquinolin-2(1H)-one tautomeric form.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H	~11.6	Singlet (broad)	-
H-5	~7.8-8.1	Doublet	~8.0
H-7	~7.6-7.8	Triplet	~7.5
H-8	~7.3-7.5	Doublet	~8.0
H-6	~7.1-7.3	Triplet	~7.5
H-3	~6.3	Singlet	-
C4-CH ₃	~2.4	Singlet	-

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.^{[7][9]}

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

- **Sample Preparation:** The sample is prepared similarly to that for ¹H NMR, though a higher concentration may be required for optimal signal-to-noise ratio.
- **Data Acquisition:** The ¹³C NMR spectrum is acquired on the same NMR spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

The table below outlines the approximate ¹³C NMR chemical shifts for **4-methylquinolin-2-ol**.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (C=O)	~162
C-4	~148
C-8a	~140
C-5	~131
C-7	~128
C-8	~124
C-6	~122
C-4a	~118
C-3	~115
C4-CH ₃	~18

Note: These values are indicative and can be influenced by the experimental conditions.[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[2] This technique requires minimal sample preparation.
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] A background spectrum is first collected and then subtracted from the sample spectrum.

The IR spectrum of **4-methylquinolin-2-ol** is characterized by the following key absorption bands, which are consistent with its predominant quinolin-2(1H)-one structure.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200-2800 (broad)	N-H Stretch	Amide
~1660	C=O Stretch	Amide (Lactam)
~1600, ~1500	C=C Stretch	Aromatic Ring
~1400	C-H Bend	Methyl
~750	C-H Bend	ortho-disubstituted benzene

The presence of a strong absorption band around 1660 cm⁻¹ for the C=O stretch and a broad N-H stretching band confirms the lactam structure.[2]

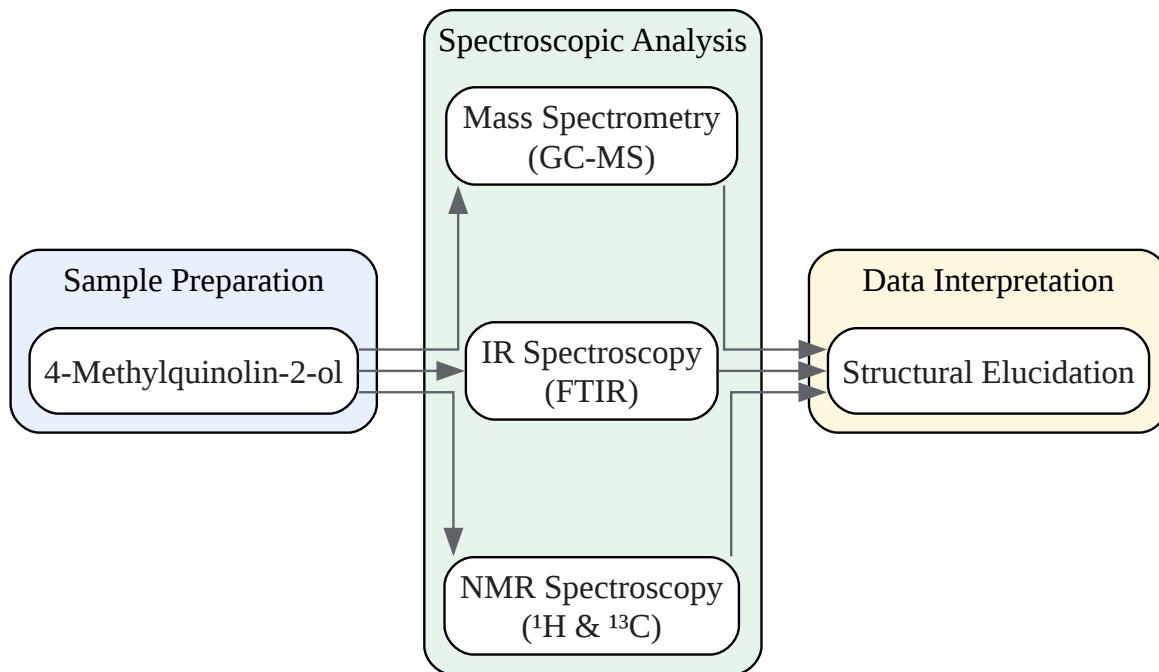
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

- Sample Introduction: For a volatile compound like **4-methylquinolin-2-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[2] The sample is

injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

- **Ionization:** Electron Ionization (EI) is a frequently used method where the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[\[10\]](#)
- **Mass Analysis and Detection:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.


The mass spectrum of **4-methylquinolin-2-ol** will show a molecular ion peak $[M]^+$ corresponding to its molecular weight.

Ion	m/z	Relative Intensity
$[M]^+$	159	High
$[M-CO]^+$	131	Moderate
$[M-CO-H]^+$	130	Moderate
$[M-CH_3-CO]^+$	116	Low
$C_9H_7^+$	117	High

The molecular ion peak at m/z 159 confirms the molecular formula $C_{10}H_9NO$.[\[2\]](#)[\[10\]](#) The fragmentation pattern, including the loss of CO (28 Da) and subsequent fragments, provides further structural evidence.[\[2\]](#)

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Methylquinolin-2-ol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methylquinolin-2-ol | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectratabase.com [spectratabase.com]
- 6. 4-methylquinolin-2-ol | C10H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. chem.washington.edu [chem.washington.edu]

- 8. scs.illinois.edu [scs.illinois.edu]
- 9. rsc.org [rsc.org]
- 10. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022732#spectroscopic-data-of-4-methylquinolin-2-ol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com